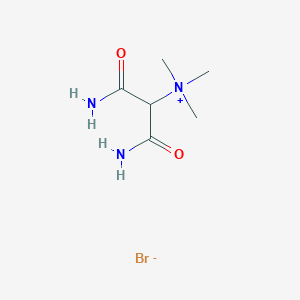![molecular formula C9H20LiP B14511189 Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- CAS No. 64065-07-2](/img/structure/B14511189.png)
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is a compound that features a lithium atom bonded to a phosphine ligand The phosphine ligand is characterized by the presence of two tert-butyl groups attached to a phosphino group, which is further bonded to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- typically involves the reaction of a halogenophosphine with an organolithium reagent. One common method is the in situ lithiation of a pre-designed organic precursor by halogen-lithium exchange . This approach is widely used due to its efficiency and versatility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine ligand can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organolithium reagents, and oxidizing or reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers and facilitating various catalytic processes. The molecular targets and pathways involved include transition metal complexes and organometallic intermediates, which are crucial in many catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: A similar compound with two tert-butyl groups attached to a phosphine group.
Di-tert-butylphosphine: Another related compound with similar structural features.
Uniqueness
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is unique due to the presence of the lithium atom, which imparts distinct reactivity and coordination properties compared to other similar phosphine compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Eigenschaften
CAS-Nummer |
64065-07-2 |
|---|---|
Molekularformel |
C9H20LiP |
Molekulargewicht |
166.2 g/mol |
IUPAC-Name |
lithium;ditert-butyl(methanidyl)phosphane |
InChI |
InChI=1S/C9H20P.Li/c1-8(2,3)10(7)9(4,5)6;/h7H2,1-6H3;/q-1;+1 |
InChI-Schlüssel |
GKEDFFLJXSCVOI-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)(C)P([CH2-])C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
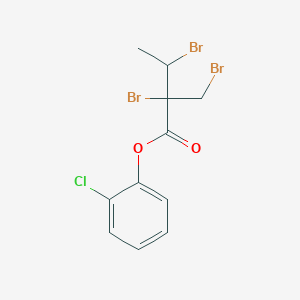

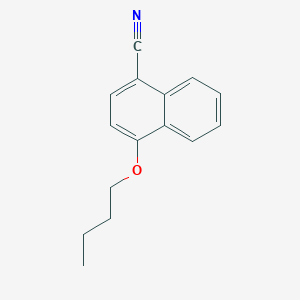
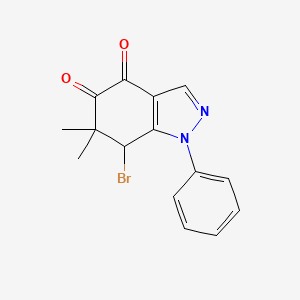
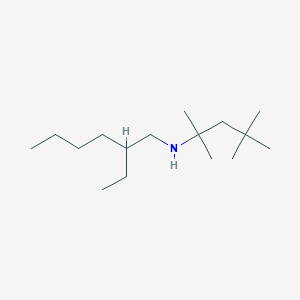
![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
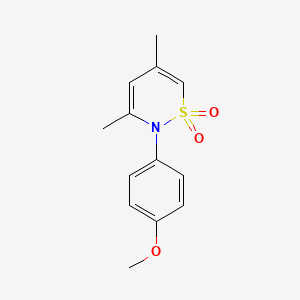
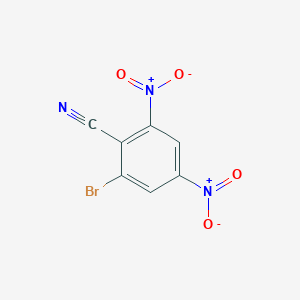

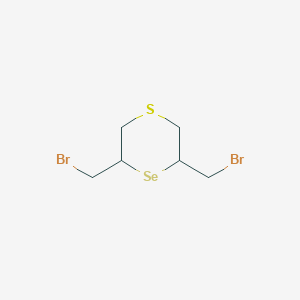
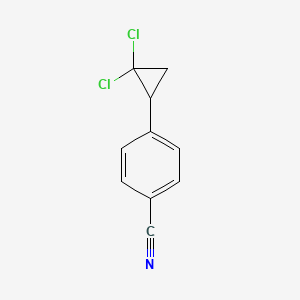
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
